molecular formula C27H33NO4 B1668400 Ceralifimod CAS No. 891859-12-4

Ceralifimod

货号 B1668400
CAS 编号: 891859-12-4
分子量: 435.6 g/mol
InChI 键: QDDQIPUKAXBMBX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ceralifimod, also known as ONO-4641, is a compound that is currently under investigation in clinical trials . It is an orally active, potent, S1P1 & S1P5 subtype-selective sphingosine-1-phosphate (S1P) receptor agonist . The molecular formula of Ceralifimod is C27H33NO4 .


Molecular Structure Analysis

The IUPAC name for Ceralifimod is 1- [ [6- [ (2-methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid . Its molecular weight is 435.6 g/mol .


Physical And Chemical Properties Analysis

Ceralifimod has a molecular formula of C27H33NO4 and a molecular weight of 435.56 g/mol . More specific physical and chemical properties such as solubility and stability are not detailed in the available resources .

科学研究应用

Treatment of Multiple Sclerosis

Ceralifimod is a sphingosine 1-phosphate receptor (S1PR) modulator and has been used in the treatment of multiple sclerosis (MS) . It indirectly antagonizes the receptor’s function leading to sequestration of lymphocytes in the lymph nodes . The phase II DreaMS trial, completed in 2012, randomized 407 participants to 0.05, 0.1, or 0.15 mg ceralifimod or placebo .

Selective S1PR1 and S1PR5 Modulator

Ceralifimod is an oral, selective S1PR1 and S1PR5 modulator . This selectivity is of interest as it can potentially reduce undesirable effects caused by interaction with other S1PR subtypes, which are expressed in diverse tissues, including cardiac myocytes .

Treatment of Relapsing-Remitting Multiple Sclerosis (RRMS)

Ceralifimod has been investigated in clinical trials for the treatment of RRMS . The objective of these studies was to evaluate the safety and efficacy of Ceralifimod in patients with RRMS over a 26-week treatment period .

Potential Treatment for Other Autoimmune Diseases

The S1PR axis, which Ceralifimod targets, has been implicated in several immune-mediated disorders, such as rheumatoid arthritis, and inflammatory bowel diseases . Therefore, Ceralifimod could potentially be used in the treatment of these conditions .

Treatment of Polymyositis and Dermatomyositis

Clinical trials of S1PR modulators, including Ceralifimod, in conditions such as polymyositis and dermatomyositis are ongoing . These are inflammatory diseases that cause muscle weakness.

Potential Treatment for Type 1 Diabetes Mellitus

Ceralifimod has shown preventive and therapeutic efficacy in preclinical models of Type 1 Diabetes Mellitus . This suggests a potential new application of Ceralifimod in the treatment of this condition .

未来方向

Ceralifimod is currently under investigation in clinical trials for the treatment of relapsing-remitting multiple sclerosis (RRMS) . The development of this new class of therapeutic compounds continues to be a pharmacological goal of high interest in clinical trials for treatment of various autoimmune disorders, including MS .

属性

IUPAC Name

1-[[6-[(2-methoxy-4-propylphenyl)methoxy]-1-methyl-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO4/c1-4-5-19-6-7-22(26(12-19)31-3)17-32-24-10-11-25-18(2)21(9-8-20(25)13-24)14-28-15-23(16-28)27(29)30/h6-7,10-13,23H,4-5,8-9,14-17H2,1-3H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDQIPUKAXBMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)COC2=CC3=C(C=C2)C(=C(CC3)CN4CC(C4)C(=O)O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ceralifimod

CAS RN

891859-12-4
Record name Ceralifimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891859124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceralifimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CERALIFIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2O8A84A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceralifimod
Reactant of Route 2
Ceralifimod
Reactant of Route 3
Reactant of Route 3
Ceralifimod
Reactant of Route 4
Ceralifimod
Reactant of Route 5
Reactant of Route 5
Ceralifimod
Reactant of Route 6
Ceralifimod

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。